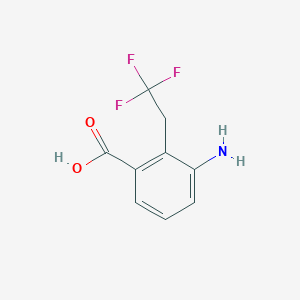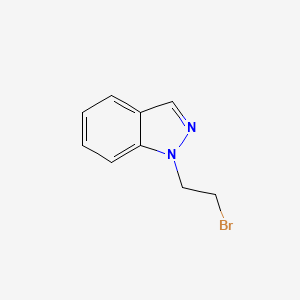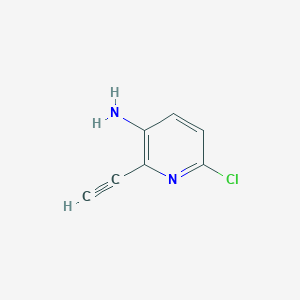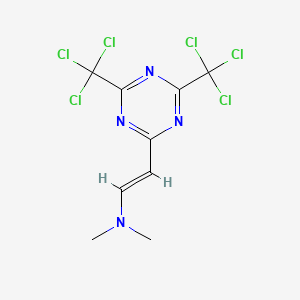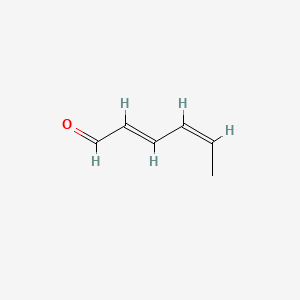
5-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is a chemical compound with the molecular formula C18H12O7 It is a derivative of anthraquinone, characterized by the presence of hydroxy and diacetate functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate typically involves the acetylation of 5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Acetic anhydride
Catalyst: Pyridine or other bases
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
5-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form hydroquinones.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
科学研究应用
5-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 5-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) that cause oxidative damage to cellular structures. The molecular targets include DNA, topoisomerases, and various enzymes involved in oxidative stress pathways.
相似化合物的比较
Similar Compounds
- 4-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate
- 2,6-DPPEAQ (9,10-dioxo-9,10-dihydroanthracene-2,6-diyl bis(oxy)bis(propane-3,1-diyl)bis(phosphonic acid))
- 1,4-Dihydroxy-9,10-anthraquinone (quinizarin)
Uniqueness
5-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a DNA intercalator make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
87712-25-2 |
|---|---|
分子式 |
C18H12O7 |
分子量 |
340.3 g/mol |
IUPAC 名称 |
(4-acetyloxy-5-hydroxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C18H12O7/c1-8(19)24-12-6-7-13(25-9(2)20)16-15(12)17(22)10-4-3-5-11(21)14(10)18(16)23/h3-7,21H,1-2H3 |
InChI 键 |
MPZQFVYQMATYMH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)C3=C(C2=O)C=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-2-{[(e)-(3,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B13126120.png)
![7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13126123.png)
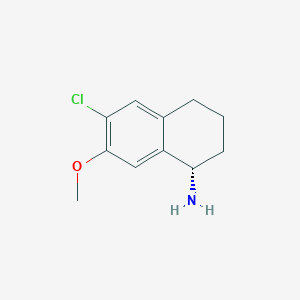

![tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13126141.png)
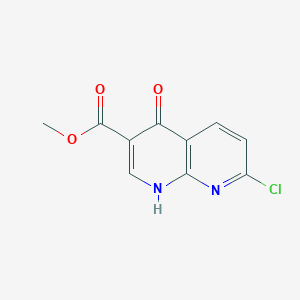
![7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13126157.png)
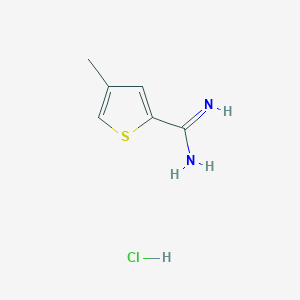
![2-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13126174.png)
